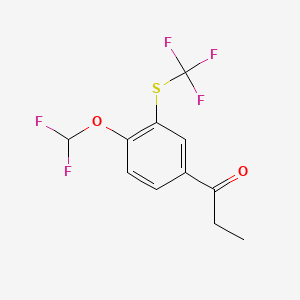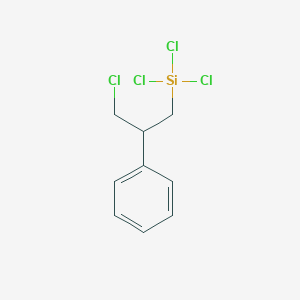
((Chloromethyl)phenylethyl)trichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Chloromethyl)phenylethyl)trichlorosilane: is an organosilicon compound with the molecular formula C9H10Cl4Si and a molecular weight of 288.08 g/mol . This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One method involves the direct chlorination of methyl trichlorosilane using a mixture of benzoyl peroxide and ferric chloride as catalysts.
Hydrochlorination: Another method involves treating powdered metallurgical grade silicon with hydrogen chloride at 300°C.
Industrial Production Methods: The industrial production of ((Chloromethyl)phenylethyl)trichlorosilane typically involves large-scale chlorination processes, where the reaction conditions are optimized to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water or protic solvents.
Substitution: Nucleophiles such as alcohols, amines, and thiols.
Major Products:
Hydrolysis: Siloxane polymers and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((Chloromethyl)phenylethyl)trichlorosilane is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in creating complex silicon-based materials .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s reactivity and ability to form stable bonds with organic molecules make it a potential candidate for developing new biomaterials and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. Its ability to form strong bonds with various substrates makes it useful in coatings, adhesives, and sealants .
Mechanism of Action
The primary mechanism of action for ((Chloromethyl)phenylethyl)trichlorosilane involves its reactivity with water and other nucleophiles. The compound undergoes hydrolysis to form siloxane polymers and hydrochloric acid. This reaction is facilitated by the presence of moisture and protic solvents . The molecular targets and pathways involved include the silicon-oxygen bond formation and the release of hydrochloric acid.
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials and as a reducing agent.
Chlorodimethylsilane (HSiCl2(CH3)2): Used in the synthesis of organosilicon compounds.
Uniqueness: ((Chloromethyl)phenylethyl)trichlorosilane is unique due to its specific structure, which includes a chloromethyl group attached to a phenylethyl group. This structure imparts distinct reactivity and properties compared to other chlorosilanes. Its ability to form strong bonds with organic and inorganic substrates makes it valuable in various applications .
Properties
Molecular Formula |
C9H10Cl4Si |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
trichloro-(3-chloro-2-phenylpropyl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c10-6-9(7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
CPYKRKMVWIPNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




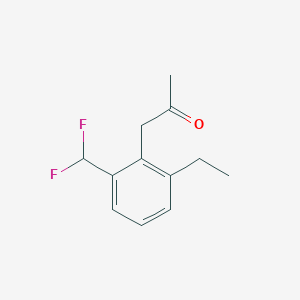
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
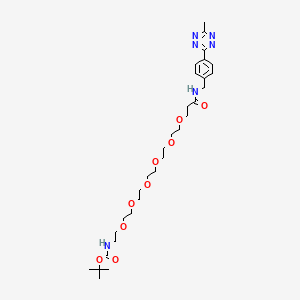
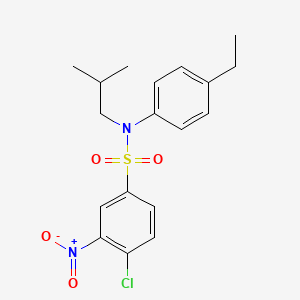
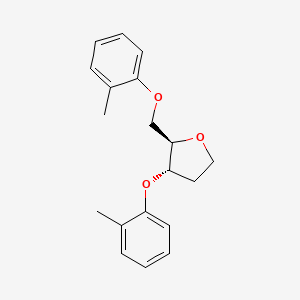


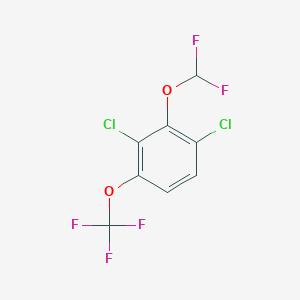
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
